molecular formula C18H22N2O2 B4976887 [4-(4-METHYLBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

[4-(4-METHYLBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

Cat. No.: B4976887
M. Wt: 298.4 g/mol
InChI Key: XXKDQHZBFVXIBX-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with both a 4-methylbenzyl and a 5-methyl-2-furyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

(5-methylfuran-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-3-6-16(7-4-14)13-19-9-11-20(12-10-19)18(21)17-8-5-15(2)22-17/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKDQHZBFVXIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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